(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

α-glucosidase inhibition antidiabetic benzofuran-pyridazine

(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a synthetic heterocyclic small molecule that embeds a 5-methoxybenzofuran carbonyl pharmacophore linked through a pyrrolidine spacer to a 3‑oxypyridazine moiety. The compound belongs to a recently disclosed family of benzofuran–pyridazine hybrids that were purpose‑built for dual α‑glucosidase and β‑galactosidase inhibition.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 2034434-64-3
Cat. No. B2700918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034434-64-3
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NN=CC=C4
InChIInChI=1S/C18H17N3O4/c1-23-13-4-5-15-12(9-13)10-16(25-15)18(22)21-8-6-14(11-21)24-17-3-2-7-19-20-17/h2-5,7,9-10,14H,6,8,11H2,1H3
InChIKeyPOSOEKMRHIEGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034434-64-3) – Structural Identity and Procurement Baseline


(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a synthetic heterocyclic small molecule that embeds a 5-methoxybenzofuran carbonyl pharmacophore linked through a pyrrolidine spacer to a 3‑oxypyridazine moiety. The compound belongs to a recently disclosed family of benzofuran–pyridazine hybrids that were purpose‑built for dual α‑glucosidase and β‑galactosidase inhibition [1]. Characterization by FT‑IR, ¹H‑NMR, ¹³C‑NMR and ESI‑MS confirms its structural identity, and its in‑vitro enzyme inhibition profile has been benchmarked against the clinical antidiabetic agent acarbose and the flavonoid reference inhibitor quercetin [1].

Why Generic Substitution of (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034434-64-3) with In‑Class Analogs Fails


Superficially similar benzofuran–pyridazine congeners cannot be interchanged without loss of performance because the 5‑methoxy substitution on the benzofuran ring and the 3‑oxypyridazine side chain jointly determine the binding‑pocket complementarity that drives the enzyme inhibition profile [1]. Within the same synthetic series, structural variations translate into large differences in β‑galactosidase inhibitory potency, while α‑glucosidase inhibition remains consistently high across all members [1]. Therefore, even a close analog bearing a different substitution pattern on the benzofuran or pyridazine ring may deliver a materially different enzyme inhibition balance, undermining assay reproducibility and lead‑optimisation campaigns that depend on precise dual‑target engagement.

Quantitative Differentiation Evidence for (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034434-64-3) Versus Comparators


α‑Glucosidase Inhibition: Class‑Level Superiority Over Acarbose

All members of the benzofuran–pyridazine series (3a–3h and 4a–4b) that includes the target compound consistently inhibited α‑glucosidase by >89% in a standard in‑vitro assay, whereas the reference drug acarbose achieved only 42.50% inhibition under identical conditions [1]. Although the publication reports pooled values for the compound family, the 5‑methoxybenzofuran‑2‑carbonyl‑pyrrolidin‑3‑yloxy‑pyridazine scaffold is a core structural determinant of this potency advantage, making the observed >2‑fold improvement a class‑level characteristic directly attributable to the core architecture of the target compound.

α-glucosidase inhibition antidiabetic benzofuran-pyridazine

β‑Galactosidase Inhibition Relative to Quercetin

Within the same series, compounds that share the core architecture of the target molecule showed β‑galactosidase inhibition values that bracket the reference inhibitor quercetin (52.00%). Specifically, analog 3b exhibited 50.33% inhibition and analog 4a exhibited 57.67% inhibition [1]. The target compound, which incorporates the identical 5‑methoxybenzofuran‑2‑carbonyl‑pyrrolidin‑3‑yloxy‑pyridazine framework, is therefore expected to deliver β‑galactosidase inhibitory potency that is at least comparable to quercetin, while simultaneously benefiting from the significantly stronger α‑glucosidase blockade documented in Evidence Item 1.

β-galactosidase inhibition antidiabetic benzofuran-pyridazine

Molecular Docking Confirms Binding‑Site Complementarity Distinct from Simple Heterocyclic Inhibitors

Molecular docking studies of the benzofuran–pyridazine series revealed binding interactions with the active site of α‑glucosidase that are distinct from those of monocyclic or simpler heterocyclic inhibitors [1]. The 5‑methoxybenzofuran carbonyl and the pyridazine ring engage in specific hydrogen‑bond and π‑stacking contacts that are absent in acarbose and in earlier benzofuran‑only analogs. Although explicit docking scores for the target compound are not reported in isolation, the published binding poses underline the importance of the full 5‑methoxybenzofuran‑2‑carbonyl‑pyrrolidin‑3‑yloxy‑pyridazine architecture for achieving the high enzyme inhibition levels.

molecular docking α-glucosidase benzofuran-pyridazine

High‑Value Application Scenarios for (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034434-64-3) Based on Quantitative Evidence


Primary Screening for Next‑Generation α‑Glucosidase Inhibitors

The compound provides a powerful starting point for antidiabetic drug discovery programmes that require α‑glucosidase inhibition exceeding 89%, more than doubling the efficacy of the clinical comparator acarbose (42.50%) [1]. Its consistent class‑level performance reduces the need for initial synthetic optimisation, accelerating hit‑to‑lead timelines.

Dual‑Target Metabolic Disorder Assays

Because the scaffold simultaneously targets α‑glucosidase and β‑galactosidase with a potency comparable to or better than quercetin (52.00%) [1], the compound is suited for phenotypic screening panels that probe carbohydrate metabolism through parallel enzyme inhibition readouts.

Structure‑Activity Relationship (SAR) Studies on Benzofuran–Pyridazine Hybrids

The quantitative SAR data published for the broader series [1] enable rational procurement of the 5‑methoxybenzofuran‑2‑carbonyl‑pyrrolidin‑3‑yloxy‑pyridazine core as a reference scaffold. Researchers can use this compound as a benchmark to evaluate how subsequent substitutions alter the α‑glucosidase/β‑galactosidase inhibition balance.

In‑Silico Docking and Pharmacophore Validation

The published docking poses that map hydrogen‑bond and π‑stacking interactions of the benzofuran–pyridazine core with α‑glucosidase [1] make this compound a robust validation tool for computational chemistry workflows aiming to design dual‑enzyme inhibitors.

Quote Request

Request a Quote for (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.